molecular formula C20H19N3O2S B3311682 N-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 946273-55-8

N-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No. B3311682
CAS RN: 946273-55-8
M. Wt: 365.5 g/mol
InChI Key: JXBSPNQPNUSUSU-UHFFFAOYSA-N
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Description

N-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a compound with a complex structure. It serves as a potential active pharmaceutical ingredient (API) . Its primary function lies in inhibiting cancer cell metabolism and mitosis via the Nek2 and Hec1 enzymes . This compound holds promise for therapeutic applications.


Synthesis Analysis

    Bromination : The initial step is the bromination of the alpha position of the ketone precursor (1), yielding 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one (2) . This reaction is catalyzed by CuBr2 . Hantzsch Thiazole Synthesis : Next, (2) reacts with thiourea (3) , resulting in the formation of 4-(2,4-dimethylphenyl)thiazol-2-amine (4) . The thiazole ring in (4) plays a crucial role in the compound’s function as an inhibitor. Amidation : The primary amine of (4) combines with isonicotinoyl chloride hydrochloride (5) to form the final product, N-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide (6) . This step involves nucleophilic acyl addition followed by loss of HCl.

Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, an isonicotinamide moiety, and a benzamide group. The thiazole ring contributes significantly to its biological activity .


Chemical Reactions Analysis

The key reactions involved are bromination , Hantzsch thiazole condensation , and amidation . These transformations lead to the formation of the desired compound.

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The reaction conditions are mild and functional group tolerant, making it suitable for a variety of applications .

Therapeutic Applications

Thiophene, a component of this compound, has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . These include anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Antibacterial Activity

Some derivatives of this compound have shown promising antibacterial activity against bacterial species such as Staphylococcus aureus, E. coli, P. aeroginosa, and S. typhi .

Synthesis of Benzamides

This compound can be used in the synthesis of benzamide derivatives through direct condensation of carboxylic acids and amines . This process is green, rapid, mild, and highly efficient .

Antimicrobial and Antiproliferative Agents

Newly synthesized derivatives of this compound have been studied for their pharmacological activities as prospective antimicrobial and antiproliferative agents . These compounds have shown promising results in combating antimicrobial and anticancer drug resistance .

Ion-Associate Reaction

This compound can be synthesized through an ion-associate reaction, a type of green chemistry, at room temperature . This process involves reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water .

properties

IUPAC Name

N-[4-[2-(2,4-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-13-8-9-17(14(2)10-13)22-18(24)11-16-12-26-20(21-16)23-19(25)15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H,22,24)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBSPNQPNUSUSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
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N-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
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N-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
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N-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
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N-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
Reactant of Route 6
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N-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

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